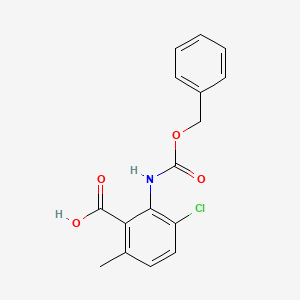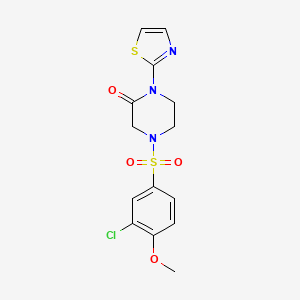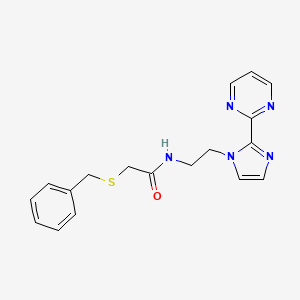![molecular formula C18H16N6O2 B2943072 4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081140-69-3](/img/structure/B2943072.png)
4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a complex organic molecule that has garnered interest in scientific research due to its unique structural features and potential applications. The compound features multiple heterocyclic rings, including a triazole and an oxadiazole, connected to a pyridine ring, which endows it with a variety of interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multi-step organic reactions, starting with the construction of the triazole and oxadiazole rings. A common route involves the use of azide-alkyne cycloaddition (click chemistry) to form the triazole moiety, followed by the cyclization to form the oxadiazole ring.
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yield and purity, potentially utilizing automated synthesis equipment and stringent reaction conditions. Industrial methods also emphasize the use of safer solvents and reagents, along with steps to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: The compound 4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: : May occur at the ethyl group or the methoxyphenyl moiety under appropriate conditions.
Reduction: : Can target the triazole or oxadiazole rings to alter their functionality.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring and other parts of the molecule.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: : Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Typically involves the use of halogenating agents or nucleophiles in the presence of catalysts or under microwave conditions to enhance reaction rates.
Major Products Formed: Depending on the reaction conditions, the major products formed can include modified versions of the original compound with altered functional groups or newly introduced substituents, providing a way to tailor its properties for specific applications.
Scientific Research Applications
4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine finds use in various fields:
Chemistry: : As a building block for more complex organic molecules and in the study of heterocyclic chemistry.
Biology: : Investigated for its potential as a bioactive compound, possibly interacting with biological macromolecules.
Medicine: : Explored for pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: : Utilized in materials science for the development of advanced polymers or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism by which 4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. The exact pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine include other molecules with triazole or oxadiazole rings, such as:
5-(4-Methoxyphenyl)-1H-1,2,3-triazole: : Shares the triazole ring, used in various chemical syntheses.
2-(4-Methoxyphenyl)-5-ethyl-1,3,4-oxadiazole: : Similar oxadiazole moiety, studied for its photophysical properties.
4-{5-Phenyl-1,3,4-oxadiazol-2-yl}pyridine: : Differs in the substituent on the oxadiazole ring, highlighting the impact of substituent variations on compound properties.
Each of these compounds shares structural elements but exhibits unique chemical and biological behaviors, making the study of such analogs critical for understanding structure-activity relationships.
Feel free to dive deeper into any specific section. There's plenty to unpack!
Properties
IUPAC Name |
2-[5-ethyl-1-(4-methoxyphenyl)triazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-3-15-16(18-22-21-17(26-18)12-8-10-19-11-9-12)20-23-24(15)13-4-6-14(25-2)7-5-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVVVJARJSRZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2942996.png)
![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]pyridine-4-carbohydrazide](/img/structure/B2942997.png)
![3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2942999.png)
![N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2943001.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2943003.png)

![N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2943005.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2943007.png)
![3,5-dimethyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2943009.png)
![2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2943011.png)

